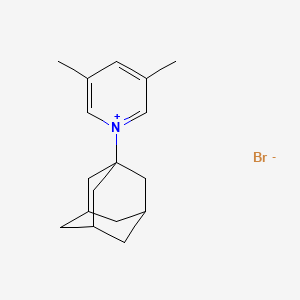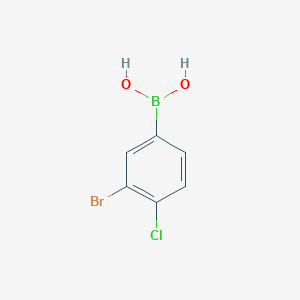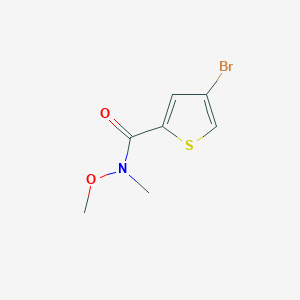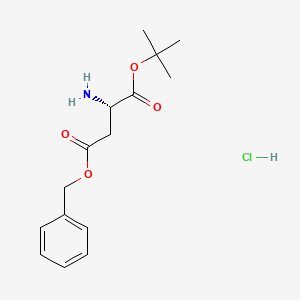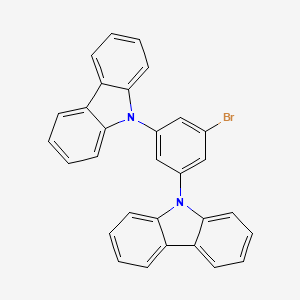
9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole)
描述
“9,9’-(5-bromo-1,3-phenylene)bis(9H-carbazole)” is a chemical compound with the molecular formula C30H19BrN2 and a molecular weight of 487.40 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of “9,9’-(5-bromo-1,3-phenylene)bis(9H-carbazole)” can be achieved from 1-Bromo-3,5-difluorobenzene and Carbazole .Molecular Structure Analysis
The molecular structure of “9,9’-(5-bromo-1,3-phenylene)bis(9H-carbazole)” consists of a bromo-phenylene group sandwiched between two carbazole groups .Chemical Reactions Analysis
The compound has been used in the synthesis of homopolymers and copolymers .科学研究应用
Application 1: High-Performance Electrochromic Devices
- Summary of the Application : This compound is used in the synthesis of polymers for high-performance electrochromic devices. Electrochromic devices are systems that can change their optical properties (like color or opacity) in response to an electric charge .
- Methods of Application : A derivative of the compound, known as 1,3-bis(carbazol-9-yl)benzene derivative (BPBC), was synthesized. Its related homopolymer (PBPBC) and copolymers were prepared using electrochemical polymerization .
- Results or Outcomes : The polymers showed multicolor transitions from the reduced to the oxidized state. The transmittance change of the films were between 22.3% and 44.4% at wavelengths ranging from 1030 nm to 1070 nm. The coloration efficiency of PBPBC and P(BPBC-co-CDTK) films were evaluated to be 140.3 cm^2 C^−1 at 1040 nm and 283.7 cm^2 C^−1 at 1070 nm, respectively .
Application 2: Host Materials for Efficient Blue Phosphorescent Light-Emitting Diodes
- Summary of the Application : The compound is used as a host material for efficient blue phosphorescent light-emitting diodes (LEDs) .
- Methods of Application : The compound, known as mCP, with a high triplet energy and a very deep highest occupied molecular orbital (HOMO) level, is often used as host materials for efficient blue phosphorescent LEDs .
- Results or Outcomes : The specific results or outcomes for this application are not provided in the source .
Application 3: Electrodeposited Copolymers for High-Performance Electrochromic Devices
- Summary of the Application : This compound is used in the synthesis of electrodeposited copolymers for high-performance electrochromic devices .
- Methods of Application : A 1,3-bis(carbazol-9-yl)benzene derivative (BPBC) was synthesized and its related homopolymer (PBPBC) and copolymers (P(BPBC-co-BT), P(BPBC-co-CDT), and P(BPBC-co-CDTK)) were prepared using electrochemical polymerization .
- Results or Outcomes : The films showed multicolor transitions from the reduced to the oxidized state. The transmittance change of the films were between 22.3% and 44.4% at wavelengths ranging from 1030 nm to 1070 nm. The coloration efficiency of PBPBC and P(BPBC-co-CDTK) films were evaluated to be 140.3 cm^2 C^−1 at 1040 nm and 283.7 cm^2 C^−1 at 1070 nm, respectively .
Application 4: Polycarbazole and its Derivatives
- Summary of the Application : This compound is used in the synthesis of polycarbazole and its derivatives, which have applications in nanodevices, rechargeable batteries, and electrochemical transistors .
- Methods of Application : The compound can be readily synthesized from 9H-carbazole resulting in the direct bromination of carbazole group with N-Bromo succinimide (NBS) .
- Results or Outcomes : The specific results or outcomes for this application are not provided in the source .
Application 5: Electrochromic Devices
- Summary of the Application : This compound is used in the synthesis of electrodeposited copolymers for high-performance electrochromic devices .
- Methods of Application : A 1,3-bis(carbazol-9-yl)benzene derivative (BPBC) was synthesized and its related homopolymer (PBPBC) and copolymers (P(BPBC-co-BT), P(BPBC-co-CDT), and P(BPBC-co-CDTK)) were prepared using electrochemical polymerization .
- Results or Outcomes : The films showed multicolor transitions from the reduced to the oxidized state. The transmittance change of the films were between 22.3% and 44.4% at wavelengths ranging from 1030 nm to 1070 nm. The coloration efficiency of PBPBC and P(BPBC-co-CDTK) films were evaluated to be 140.3 cm^2 C^−1 at 1040 nm and 283.7 cm^2 C^−1 at 1070 nm, respectively .
Application 6: Wide Range of Optoelectronic Applications
- Summary of the Application : This compound is used in the synthesis of polycarbazole and its derivatives, which have applications in a wide range of optoelectronic applications .
- Methods of Application : The compound can be readily synthesized from 9H-carbazole resulting in the direct bromination of carbazole group with N-Bromo succinimide (NBS) .
- Results or Outcomes : The specific results or outcomes for this application are not provided in the source .
属性
IUPAC Name |
9-(3-bromo-5-carbazol-9-ylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19BrN2/c31-20-17-21(32-27-13-5-1-9-23(27)24-10-2-6-14-28(24)32)19-22(18-20)33-29-15-7-3-11-25(29)26-12-4-8-16-30(26)33/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOKONNBSXFPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)Br)N5C6=CC=CC=C6C7=CC=CC=C75 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

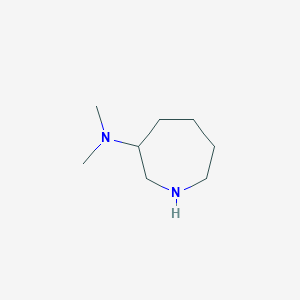
![Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1526285.png)
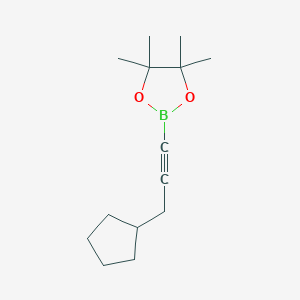
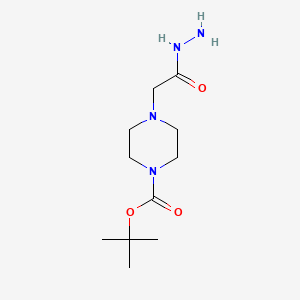
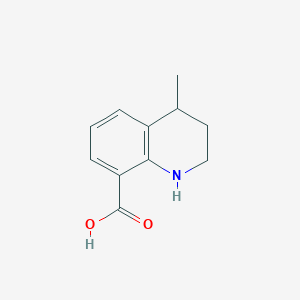
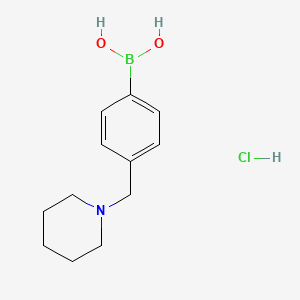
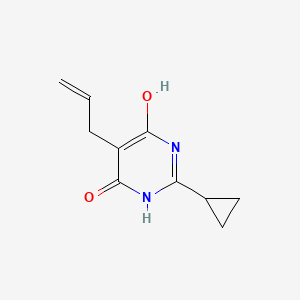
![7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1526296.png)
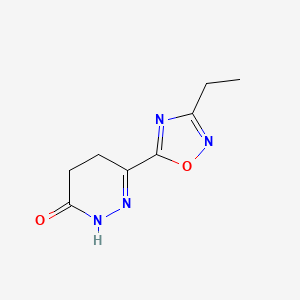
![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B1526299.png)
